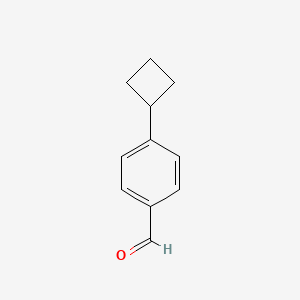

4-Cyclobutylbenzaldehyde

Description

4-Cyclobutylbenzaldehyde (CAS: 875306-94-8) is an aromatic aldehyde with the molecular formula C₁₁H₁₂O and a molecular weight of 160.21 g/mol. It features a benzaldehyde core substituted with a cyclobutyl group at the para position. Key physical properties include a boiling point of 273.3±19.0 °C (at 760 Torr) and a density of 1.091±0.06 g/cm³ at 20 °C . The compound is typically stored at -20°C under dry, dark, and sealed conditions to preserve stability . It is commercially available in various quantities (5 mg–2 g) from suppliers like Sichuan Weikeqi Biological Technology Co., Ltd., highlighting its utility in pharmaceutical and chemical research .

Properties

IUPAC Name |

4-cyclobutylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-8,10H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLPGLPKDLRMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclobutylbenzaldehyde can be synthesized through a palladium-catalyzed cross-coupling reaction. One common method involves the reaction of 4-iodobenzaldehyde with cyclobutylzinc bromide in the presence of bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in tetrahydrofuran at 60°C for 14 hours . The reaction mixture is then purified by silica gel column chromatography to yield the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the aforementioned synthetic route, with optimization for yield and purity. Industrial processes may also incorporate microwave irradiation to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclobutylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: Formation of derivatives through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thiosemicarbazide in the presence of p-toluenesulfonic acid and maleic anhydride under microwave irradiation.

Major Products:

Oxidation: 4-Cyclobutylbenzoic acid.

Reduction: 4-Cyclobutylbenzyl alcohol.

Substitution: Various thiosemicarbazone derivatives.

Scientific Research Applications

4-Cyclobutylbenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclobutylbenzaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The cyclobutyl group may influence the compound’s steric and electronic properties, affecting its reactivity and interactions with molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Cyclobutylbenzaldehyde with structurally or functionally related benzaldehyde derivatives:

Key Findings:

For example, 4-Hydroxybenzaldehyde’s hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents . Positional Isomerism: The meta-substituted 3-Cyclobutylbenzaldehyde (CAS: 1432621-69-6) shares the same molecular formula as the para isomer but may exhibit distinct electronic and steric profiles, impacting its interactions in synthetic pathways .

Thermal Stability :

- This compound’s relatively high boiling point (273.3°C ) suggests greater thermal stability compared to simpler aldehydes like 4-Hydroxybenzaldehyde, which may decompose at lower temperatures due to hydroxyl group oxidation .

Applications :

- Pharmaceutical Relevance : 4-Hydroxybenzaldehyde derivatives are extensively studied for anticancer and antimicrobial activities , whereas this compound is primarily a synthetic intermediate.

- Synthetic Utility : The bromomethyl group in 4-(Bromomethyl)benzaldehyde facilitates nucleophilic substitutions, making it valuable in cross-coupling reactions , whereas the cyclobutyl group may stabilize transition states in cycloaddition reactions .

Safety Profiles :

- 4-(Bromomethyl)benzaldehyde lacks comprehensive toxicological data, requiring stringent safety protocols . In contrast, this compound’s stability under recommended storage conditions reduces handling risks .

Biological Activity

4-Cyclobutylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, while also presenting relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclobutyl group attached to a benzaldehyde moiety. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various pathogens, including bacteria and fungi. The following table summarizes the antimicrobial activity of related compounds:

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Candida albicans | 16 µg/mL |

These results indicate a promising scope for further development in antimicrobial therapies.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various in vitro assays. A notable study demonstrated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating inflammatory conditions.

Case Study: Inhibition of TNF-α Production

In a controlled laboratory setting, macrophages were treated with this compound at varying concentrations. The results showed a dose-dependent inhibition of TNF-α production:

| Concentration (µM) | % Inhibition of TNF-α |

|---|---|

| 10 | 25% |

| 25 | 50% |

| 50 | 75% |

This data supports the compound's potential as an anti-inflammatory agent.

Cytotoxic Effects

The cytotoxic effects of this compound have been assessed using various cancer cell lines. The compound demonstrated significant cytotoxicity against several types of cancer cells, including breast and lung cancer cells.

Table: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 15 |

| HeLa (Cervical) | 30 |

The IC50 values indicate that lower concentrations of the compound are effective at inhibiting cell growth, which is crucial for therapeutic applications in oncology.

Structure-Activity Relationship (SAR)

The biological activity of compounds like this compound can be influenced by structural modifications. Studies suggest that variations in substituents on the benzene ring or alterations in the cyclobutyl group can enhance or reduce biological efficacy.

Key Findings:

- Electron-withdrawing groups increase antimicrobial activity.

- Hydroxyl substitutions on the benzene ring can enhance anti-inflammatory effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.